molecular formula C19H20N4O2 B10865490 (4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10865490
M. Wt: 336.4 g/mol
InChI Key: CCONEUYLVXZLNL-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, methylhydrazine, and pyridine-3-carboxaldehyde.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions are typically carried out under reflux conditions in solvents like ethanol or methanol, with reaction times ranging from a few hours to overnight.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrazolone moieties.

    Reduction: Reduction reactions can target the imine group within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the imine group, potentially leading to secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.

Medicine

    Anti-inflammatory: Pyrazolone derivatives are known for their anti-inflammatory effects.

    Anticancer: Research is ongoing to explore its potential as an anticancer agent.

Industry

    Dye Synthesis: The compound could be used in the synthesis of dyes and pigments.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-hydroxyphenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-chlorophenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

  • Methoxy Group : The presence of the methoxy group on the phenyl ring can influence the compound’s electronic properties and reactivity.
  • Substitution Pattern : The specific substitution pattern on the pyrazolone ring and the pyridine moiety contributes to its unique biological and chemical properties.

This detailed overview provides a comprehensive understanding of (4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H20N4O2/c1-13(21-12-15-5-4-10-20-11-15)18-14(2)22-23(19(18)24)16-6-8-17(25-3)9-7-16/h4-11,22H,12H2,1-3H3

InChI Key

CCONEUYLVXZLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCC3=CN=CC=C3)C

Origin of Product

United States

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